
physical properties of Methyl 6-methoxy-1H-
indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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carboxylate

Cat. No.: B1420744 Get Quote

An In-Depth Technical Guide to the Physical Properties of Methyl 6-methoxy-1H-indazole-3-
carboxylate

Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of Methyl 6-methoxy-1H-indazole-3-carboxylate (CAS No. 885278-53-5).

Designed for researchers, medicinal chemists, and drug development professionals, this

document synthesizes available data with established scientific principles to offer a robust

profile of the compound. We will delve into its chemical identity, thermal and solubility

characteristics, and spectroscopic signature. Furthermore, this guide presents standardized,

field-proven methodologies for the experimental determination of these properties, ensuring

both scientific integrity and practical applicability. The narrative emphasizes the rationale

behind experimental choices, providing a self-validating framework for laboratory investigation.

Chemical Identity and Structure
Methyl 6-methoxy-1H-indazole-3-carboxylate is a heterocyclic compound featuring an

indazole core. The indazole scaffold is a key pharmacophore found in numerous biologically

active molecules.[1][2] The methoxy group at the 6-position and the methyl ester at the 3-

position significantly influence the molecule's electronic properties, solubility, and potential for

intermolecular interactions, making it a valuable intermediate in medicinal chemistry.[1][2]
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Caption: Molecular Structure of Methyl 6-methoxy-1H-indazole-3-carboxylate.

Table 1: Core Compound Identifiers

Property Value Source

IUPAC Name
Methyl 6-methoxy-1H-
indazole-3-carboxylate

N/A

CAS Number 885278-53-5

Molecular Formula C₁₀H₁₀N₂O₃ Derived

| Molecular Weight | 206.20 g/mol | |

Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application

in research and development.

Table 2: Summary of Physical Properties
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Property Value Notes

Physical Form
Predicted to be an off-
white to light yellow solid.

Based on analogous
compounds like 6-
Methoxy-1H-indazole-3-
carboxylic acid.[1]

Melting Point

Data not available. Predicted

to be in the range of 140-180

°C.

Analogy: Methyl 5-bromo-1-

methyl-1H-indazole-3-

carboxylate melts at 141.3 °C.

[3] The parent acid melts at a

higher temperature.

Boiling Point Data not available.

High melting point suggests

decomposition before boiling

at atmospheric pressure.

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and methanol; sparingly

soluble in water.

The methyl ester group

enhances solubility in organic

media compared to the parent

carboxylic acid.[2]

| Stability | Stable under standard laboratory conditions. Store in a cool, dry place away from

light. | General recommendation for indazole derivatives.[2] |

Spectroscopic Profile
The spectroscopic profile provides a definitive fingerprint for compound identification and

structural elucidation. While direct experimental spectra for this specific compound are not

widely published, the expected shifts can be accurately predicted based on established

principles and data from structurally similar indazoles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indazole ring, the methoxy protons, the N-H proton, and the methyl ester

protons. The aromatic protons will appear as doublets or multiplets in the range of δ 7.0-8.0

ppm. The methoxy group (–OCH₃) should present as a sharp singlet around δ 3.8-4.0 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemimpex.com/products/17514
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-20-170-S1.pdf
https://nmpharmtech.com/other-products/1h-indazole-3-carboxylic-acid-methyl-ester/
https://nmpharmtech.com/other-products/1h-indazole-3-carboxylic-acid-methyl-ester/
https://www.rsc.org/suppdata/c5/ra/c5ra15822b/c5ra15822b1.pdf
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra01546e
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-evaluation-of-some-new-indazole3carboxamide-derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The methyl ester (–COOCH₃) protons will also be a singlet, typically slightly downfield,

around δ 3.9-4.1 ppm. The indazole N-H proton is expected to be a broad singlet at a higher

chemical shift (>10 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR will show signals for the ten unique carbon atoms. The carbonyl

carbon of the ester will be the most downfield signal, typically in the δ 160-165 ppm range.

The aromatic carbons will resonate between δ 95-158 ppm, with the carbon attached to the

methoxy group appearing at the higher end of this range. The methoxy and methyl ester

carbons will appear as sharp signals around δ 52-56 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.

N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm⁻¹

corresponding to the N-H stretching vibration of the indazole ring.

C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group should appear

around 1700-1725 cm⁻¹.[3]

C-O Stretch: Absorptions for the C-O bonds of the ester and methoxy groups are expected in

the 1050-1300 cm⁻¹ region.

C=C Aromatic Stretch: Multiple peaks in the 1450-1620 cm⁻¹ range will correspond to the

aromatic ring vibrations.

Experimental Methodologies
To ensure data integrity, standardized protocols must be employed. The following sections

detail the methodologies for determining key physical and spectroscopic properties.

Protocol for Melting Point Determination
The melting point is a crucial indicator of purity.

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness:
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Fine Powder: Using a finely ground powder ensures uniform heat distribution, preventing

inconsistencies in melting.

Slow Ramp Rate: A slow temperature ramp near the melting point is critical for allowing the

system to reach thermal equilibrium, providing an accurate reading. A fast ramp can lead to

an artificially elevated and broad melting range.

Calibration: The use of a calibrated apparatus against known standards is a cornerstone of a

self-validating system, ensuring the trustworthiness of the obtained data.

Protocol for Spectroscopic Analysis
This protocol provides a general framework for acquiring high-quality NMR and IR data.

Sample Preparation (NMR):

Accurately weigh 5-10 mg of the compound.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for

indazoles as it can better solubilize the compound and allows for clear observation of the

N-H proton.

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative

analysis or precise referencing is required.

NMR Data Acquisition:

Record spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500

MHz for ¹H).[4]

Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. Further 2D experiments like

COSY and HSQC can be performed for unambiguous signal assignment.

Sample Preparation (IR):

For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample

directly on the ATR crystal.
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Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry

KBr and pressing it into a transparent disk.

IR Data Acquisition:

Record the spectrum using an FTIR spectrometer.[7]

Collect a background spectrum of the empty sample holder (or pure KBr pellet) first, which

is then automatically subtracted from the sample spectrum. Report peak positions in

wavenumbers (cm⁻¹).

Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 6-methoxy-1H-indazole-3-carboxylate
is not readily available, data from related indazole compounds should be used to guide

handling procedures.[8][9]

Hazard Statements (Predicted): Based on analogous structures, the compound may be

harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319),

and may cause respiratory irritation (H335).[8]

Precautionary Measures:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[9]

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with

side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]

Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure

stability.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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